molecular formula C7H4BrFN2O B1383986 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 1388074-82-5

4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1383986
CAS No.: 1388074-82-5
M. Wt: 231.02 g/mol
InChI Key: LGZAKFPREYNCRC-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one (CAS 1388074-82-5) is a halogenated benzimidazolone derivative characterized by a bromine atom at position 4 and a fluorine atom at position 7 on the benzoimidazole core. The 2(3H)-one moiety denotes a ketone group at position 2 of the heterocyclic ring. This compound is commercially available with 95% purity and is primarily utilized as an intermediate in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with formic acid and a dehydrating agent such as polyphosphoric acid (PPA) to form the benzimidazole ring . The reaction is usually carried out under reflux conditions at elevated temperatures (140-220°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The benzimidazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Cyclization Reactions: Cyclization can be achieved using dehydrating agents like PPA or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one, highlighting substituent positions, functional groups, and reported activities:

Compound Name Substituents Biological Activity/Use Key Evidence Source
This compound Br (C4), F (C7), 2(3H)-one Intermediate; potential antitumor/enzyme target
5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Br (C5), NO₂ (C6), Me (N1, N3) Chemical intermediate; no direct activity data
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione Br (C4), Cl (C7), 2-thione Thione group may alter hydrogen bonding
2-Bromo-4-chloro-1H-benzo[d]imidazole Br (C2), Cl (C4), no ketone Simpler scaffold; potential enzyme interactions
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (e.g., compound 5b) SO₂NH₂ (C5), substituted R groups Antitumor activity (IC50 = 2.6 µM in HCC1937)
Halogenated PLD inhibitors (e.g., 5-Br derivative) Br (C5), F (C4/C6/C7), piperidinyl PLD1/2 inhibitors; selectivity varies with position

Key Structural-Activity Relationships (SAR)

Substituent Position and Halogen Type

  • Bromine at Position 4 vs. 5 : Bromine at position 4 (target compound) may introduce steric hindrance compared to position 5 in PLD inhibitors. For example, 5-bromo derivatives in exhibited potent PLD1 inhibition, whereas positional isomers (4-F, 6-F) showed reduced activity .
  • Fluorine at Position 7 : Fluorine’s electronegativity and small size enhance metabolic stability and influence electronic properties. In compound 5b (), fluorine at position 7 combined with a sulfonamide group at position 5 contributed to apoptosis induction in cancer cells .

Functional Group Modifications

  • 2(3H)-one vs.
  • Sulfonamide vs. Halogen : Sulfonamide groups at position 5 () significantly enhance antitumor activity (IC50 = 2.6 µM), whereas halogen-only substitutions (e.g., Br at C4) may prioritize different biological pathways .

Impact on Enzyme Selectivity

  • In phospholipase D (PLD) inhibitors, bromine at position 5 (vs. 4 in the target compound) conferred dual PLD1/2 inhibition, while scaffold modifications (e.g., spiro rings in ) shifted selectivity toward PLD2 .

Discussion of Research Findings

Antitumor Activity

While the target compound lacks direct antitumor data, its structural analogs highlight critical trends:

  • Sulfonamide Derivatives: Compound 5b (5-hydrosulfonyl derivative) induced apoptosis in HCC1937 cells at 20 µM, with apoptosis rates increasing from 11.4% to 29% .
  • Halogen Synergy: Bromine and fluorine in adjacent positions (e.g., C4 and C7) may synergize to modulate DNA-binding or kinase inhibition, as seen in fluoroquinolone antibiotics and kinase inhibitors .

Enzyme Inhibition Potential

  • PLD Inhibitors : Bromine at position 5 in PLD inhibitors improved binding affinity, while fluorine at position 6 enhanced selectivity . The target compound’s bromine at C4 and fluorine at C7 could position it for unique interactions with PLD isoforms or other kinases.

Biological Activity

4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound that belongs to the benzimidazole family, which has gained attention due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₄BrFN₂O
  • Molecular Weight : 231.02 g/mol
  • CAS Number : 1388074-82-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its mechanisms of action.

Anticancer Activity

Research indicates that compounds within the benzimidazole class exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies have shown that this compound can induce apoptosis in cancer cells through multiple pathways:

  • Caspase Activation : The compound has been shown to activate caspases, which are critical in the apoptosis signaling pathway. This was demonstrated in studies using cancer cell lines such as A549 (lung adenocarcinoma) and WM115 (malignant melanoma), where increased caspase 3/7 activity was observed following treatment with the compound .
  • DNA Damage : The compound also exhibits DNA-damaging effects, which can lead to cell cycle arrest and subsequent apoptosis. The EpiQuick in situ DNA damage assay confirmed that exposure to the compound resulted in significant DNA damage in treated cells .
  • Hypoxia Selectivity : Notably, the compound has shown promise as a hypoxia-selective agent, targeting tumor cells under low oxygen conditions—an environment commonly found in solid tumors. This selectivity enhances its potential as an anticancer therapeutic .

Research Findings and Case Studies

Several studies have evaluated the efficacy of this compound and similar compounds:

StudyCell LineIC₅₀ (μM)Mechanism
Ribeiro Morais et al. (2023)MCF (breast cancer)25.72 ± 3.95Induces apoptosis
PMCID: PMC6271954A549 (lung cancer)Not specifiedCaspase activation; DNA damage
PMCID: PMC6271954WM115 (melanoma)Not specifiedHypoxia-selective cytotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors. For example, 4-bromo-2-fluoroaniline reacts with a carbonyl source (e.g., urea or thiourea) under reflux in polar solvents like ethanol or acetonitrile. Catalysts such as HCl or HBr are used to promote cyclization. Optimal conditions include controlled temperature (80–100°C) and 12–24 hours of reflux, achieving yields of 70–85% . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The bromine atom at position 4 is highly susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) due to its electron-withdrawing effect, while the fluorine at position 7 stabilizes the aromatic ring via resonance. For example, Suzuki-Miyaura coupling with arylboronic acids replaces bromine under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C), yielding biaryl derivatives . Fluorine’s inertness under these conditions allows selective functionalization at the bromine site.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H/13^13C NMR to confirm substitution patterns (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • FTIR : Peaks at 1610–1620 cm1^{-1} (C=N stretch), 590–600 cm1^{-1} (C-Br stretch), and 740–760 cm1^{-1} (C-F stretch) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 286.01 [M+H]+^+) to confirm molecular weight .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) guide the design of 4-Bromo-7-fluoro-benzimidazole derivatives for EGFR inhibition?

  • Methodological Answer : Density Functional Theory (DFT) optimizes substituent placement by predicting electronic properties (e.g., HOMO-LUMO gaps) and steric effects. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding to EGFR’s kinase domain (PDB: 1M17). For example, bromine enhances hydrophobic interactions with Leu788, while fluorine improves binding to Met793 via dipole interactions. Derivatives with para-substituted aryl groups show higher binding affinities (−9.5 to −11.2 kcal/mol) .

Q. What strategies reconcile contradictory cytotoxicity data between in vitro assays and computational predictions?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation steps:

  • Validate computational ADMET predictions (e.g., SwissADME) with parallel assays (MTT, apoptosis markers) in multiple cell lines (e.g., A549, HeLa).
  • Adjust substituents to balance lipophilicity (logP 2–3) and solubility (e.g., methyl or methoxy groups improve bioavailability) .

Q. How do regioselectivity challenges in halogenation impact derivative synthesis, and how can they be addressed?

  • Methodological Answer : Competing bromination/fluorination at adjacent positions can occur due to directing effects. Strategies:

  • Use protecting groups (e.g., methoxymethyl at N1) to block undesired sites during halogenation .
  • Employ microwave-assisted synthesis (100–120°C, 30 min) to enhance regioselectivity and reduce side products .

Q. What retrosynthetic approaches optimize one-step synthesis of this compound from commercially available precursors?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) suggest routes like cyclocondensation of 4-bromo-7-fluoro-1,2-diaminobenzene with triphosgene in THF. This minimizes intermediates and achieves >80% yield with microwave acceleration (150°C, 20 min) .

Data Analysis and Mechanistic Questions

Q. How do substituent effects (Br, F, CH₃) on the benzimidazole core modulate biological activity?

  • Methodological Answer :

  • Bromine : Enhances binding to hydrophobic pockets (e.g., in kinases) and stabilizes π-π stacking.
  • Fluorine : Increases metabolic stability and membrane permeability via reduced CYP450 interaction.
  • Methyl : Improves solubility and reduces cytotoxicity (IC₅₀ increased from 12 μM to 28 μM in A549 cells) .

Q. What experimental and computational methods validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ via fluorescence-based kinase assays (e.g., EGFR inhibition at 0.5–5 μM).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER, GROMACS) to identify critical interactions (e.g., hydrogen bonds with Thr790) .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 70–85% (reflux in ethanol)
IC₅₀ (EGFR Inhibition) 0.5–5 μM (fluorescence assay)
logP 2.8 (SwissADME prediction)
Toxicity (HeLa Cells) IC₅₀ = 28 μM (MTT assay)

Properties

IUPAC Name

4-bromo-7-fluoro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZAKFPREYNCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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